
isopropyl 6-(2-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate
Overview
Description
Isopropyl 6-(2-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C19H19FO4 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.12673725 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Molecular Formula
- Molecular Formula : C15H17FNO3
- Molecular Weight : 292.31 g/mol
Structural Characteristics
The compound features a benzofuran core with a fluorophenyl substituent and an isopropyl group. The presence of the fluorine atom may enhance lipophilicity and influence biological interactions.
Research indicates that compounds with similar structures often act on various biological pathways:
- Anticancer Activity : Some derivatives of benzofuran compounds have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that such compounds can induce apoptosis in cancer cells through the activation of apoptotic pathways or inhibition of survival signaling pathways .
- Antimicrobial Properties : Compounds containing benzofuran moieties have been reported to exhibit antimicrobial activity against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to isopropyl 6-(2-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exhibit significant anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzofuran derivatives. It was found that modifications at the 2-position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
Research conducted by Zhang et al. (2023) demonstrated that derivatives of this compound reduced inflammation markers in animal models of arthritis . The study suggests that the benzofuran moiety plays a crucial role in mediating these effects.
Synthetic Applications
1. Synthesis of Novel Compounds
this compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced pharmacological profiles.
Table: Synthesis Pathways
Starting Material | Reaction Type | Product |
---|---|---|
Isopropyl acetate | Acylation | Isopropyl 6-(2-fluorophenyl)-3-methyl... |
Benzofuran | Cyclization | Benzofuran derivatives |
Fluorobenzene | Electrophilic substitution | Fluorinated benzofuran derivatives |
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific enzymes and receptors. Preliminary studies suggest it may act as an inhibitor of certain kinases involved in cancer progression .
2. Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of this compound. Current data indicate low toxicity levels in preliminary animal studies; however, further research is necessary to establish comprehensive safety parameters.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The isopropyl ester group is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Treatment with HCl/H₂O or H₂SO₄/MeOH yields the corresponding carboxylic acid.
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Basic Hydrolysis : NaOH/EtOH or K₂CO₃/THF converts the ester to a carboxylate salt, which can be acidified to isolate the free acid .
In related systems (e.g., tert-butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate), ester cleavage is often followed by functionalization, such as amidation or re-esterification with alternative alcohols .
Photocyclization Reactions
The tetrahydrobenzofuran core may undergo [6π] photocyclization under UV irradiation, analogous to cis-hexahydrocarbazol-4-one formation observed in similar systems . Key findings include:
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Mechanism : Excitation to a triplet state (T₁) via intersystem crossing (ISC) enables cyclization with a low energy barrier (~27.9 kJ/mol) .
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Outcome : Formation of a fused tricyclic structure, potentially followed by epimerization (e.g., trans → cis isomerization under mild silica gel conditions) .
Reduction of the 4-Oxo Group
The ketone at position 4 can be reduced to an alcohol using agents like NaBH₄ or LiAlH₄. For example:
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NaBH₄/MeOH : Selective reduction to a secondary alcohol without affecting the ester or fluorophenyl groups.
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Catalytic Hydrogenation : H₂/Pd-C or Raney Ni under mild pressure yields the saturated alcohol .
Electrophilic Aromatic Substitution
The 2-fluorophenyl group may undergo limited electrophilic substitution due to fluorine’s electron-withdrawing effects. Potential reactions include:
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Nitration : Requires harsh conditions (HNO₃/H₂SO₄) at elevated temperatures.
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Halogenation : Bromination or chlorination at meta positions relative to fluorine .
Nucleophilic Aromatic Substitution
The fluorine atom on the phenyl ring can be displaced under specific conditions:
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Suzuki Coupling : Replacement with aryl/heteroaryl groups via palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .
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Amination : Reaction with amines (e.g., NH₃, CuI, K₂CO₃) under microwave irradiation .
Condensation Reactions
The ketone at position 4 may participate in enolate-mediated reactions:
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Aldol Addition : Base-induced enolate formation (e.g., LDA, NaH) followed by reaction with aldehydes .
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Knoevenagel Condensation : Reaction with malononitrile or ethyl cyanoacetate under acidic conditions .
Stability and Degradation Pathways
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Thermal Stability : The ester group may degrade at temperatures >150°C, releasing isopropyl alcohol and forming the carboxylic acid.
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Photostability : UV exposure risks decomposition via radical pathways, particularly in the presence of oxygen .
Synthetic Routes
A plausible synthesis involves:
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Benzofuran Core Formation : Cyclization of a β-ketoester precursor (e.g., Claisen condensation) .
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Introduction of 2-Fluorophenyl Group : Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
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Esterification : Reaction of the carboxylic acid intermediate with isopropyl alcohol under acid catalysis (e.g., H₂SO₄) .
Key Data Table
Properties
IUPAC Name |
propan-2-yl 6-(2-fluorophenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FO4/c1-10(2)23-19(22)18-11(3)17-15(21)8-12(9-16(17)24-18)13-6-4-5-7-14(13)20/h4-7,10,12H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGLNVUJHUYEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)C3=CC=CC=C3F)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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